molecular formula C20H20ClN3O5S B2594896 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251630-58-6

7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2594896
CAS No.: 1251630-58-6
M. Wt: 449.91
InChI Key: HAOBDTHRYFECOT-UHFFFAOYSA-N
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Description

7-Chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a synthetic benzothiadiazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound is structurally related to a class of molecules known for their potential to modulate ionotropic glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype . Compounds within the benzothiadiazine family, such as IDRA-21, have been established in pre-clinical studies to act as positive allosteric modulators that attenuate the desensitization of AMPA receptors . This mechanism enhances fast synaptic transmission and is a recognized target for the development of cognitive enhancers, with research applications in models of cognitive impairment, learning, and memory . The specific molecular architecture of this reagent, featuring a 3-methoxyphenylmethyl substituent and a morpholine-4-carbonyl group, suggests it is a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to further investigate the pharmacological properties of benzothiadiazines, explore their selectivity, and refine their potency as potential nootropic agents. It is supplied exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[7-chloro-1-[(3-methoxyphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O5S/c1-28-16-4-2-3-14(11-16)13-24-17-12-15(21)5-6-18(17)30(26,27)19(22-24)20(25)23-7-9-29-10-8-23/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOBDTHRYFECOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)Cl)S(=O)(=O)C(=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzothiadiazine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione have been studied as positive allosteric modulators of the AMPA receptor. This class of compounds has shown promise in enhancing cognitive functions without the excitotoxic side effects associated with direct agonists .

Case Study :
A study reported that a related compound, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide, demonstrated significant nootropic activity in vitro. It was found to increase acetylcholine and serotonin levels in the hippocampus, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Anticancer Activity

Benzothiadiazine derivatives have been investigated for their anticancer properties. The structural features of these compounds allow for interactions with various biological targets involved in cancer progression.

Research Findings :
Studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. The specific mechanisms often involve the inhibition of key enzymes and receptors that facilitate tumor growth .

Antimicrobial Properties

There is emerging evidence that benzothiadiazine derivatives exhibit antimicrobial activity against a range of pathogens. This is particularly relevant given the increasing resistance to conventional antibiotics.

Case Study :
In vitro studies have demonstrated that certain benzothiadiazine compounds possess significant antibacterial effects against gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Mechanism of Action

The mechanism of action of 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities and are discussed for comparative analysis:

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Key Functional Groups
7-Chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione (Target) Benzothiadiazine dione 3-Methoxybenzyl Morpholine-4-carbonyl Cl, SO₂, OCH₃, morpholine
7-Chloro-1-[(4-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione Benzothiadiazine dione 4-Methylbenzyl Morpholine-4-carbonyl Cl, SO₂, CH₃, morpholine
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3) Benzodithiazine Methyl ester Methylhydrazino Cl, SO₂, COOCH₃, NH-NHCH₃
N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4) Benzodithiazine Cyano group Methylhydrazino Cl, SO₂, C≡N, NH-NHCH₃

Substituent Effects on Properties

  • The methyl ester in Compound 3 increases hydrophilicity but may reduce cell permeability compared to aromatic benzyl groups.
  • Position 3 Substituents: The morpholine-4-carbonyl moiety in the target compound and its 4-methylbenzyl analog improves aqueous solubility, whereas methylhydrazino groups in Compounds 3 and 4 could confer nucleophilic reactivity .

Research Findings and Implications

Spectroscopic Data Trends

  • IR Spectroscopy :

    • SO₂ stretching vibrations in the target compound’s analogs (1340–1155 cm⁻¹) align with typical sulfonamide/sulfone signatures .
    • The morpholine carbonyl group (C=O) is expected near 1740 cm⁻¹, similar to Compound 3’s ester carbonyl .
  • NMR Spectroscopy :

    • The 3-methoxybenzyl group’s aromatic protons (δ ~6.5–7.5 ppm) would differ from the 4-methylbenzyl analog’s symmetrical splitting pattern .

Structural Validation and Crystallography

  • Tools like SHELXL and WinGX are critical for confirming bond lengths and angles in benzothiadiazine derivatives, ensuring accurate comparisons .
  • Structure validation (e.g., using PLATON) helps identify disorder or misassigned substituents, which is crucial for analogs with subtle differences like 3-methoxy vs. 4-methyl groups .

Biological Activity

The compound 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H16ClN3O3S\text{C}_{16}\text{H}_{16}\text{ClN}_3\text{O}_3\text{S}

This structure features a chloro substitution, a methoxyphenyl group, and a morpholine moiety, which are significant for its pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazines exhibit antimicrobial properties. The presence of the morpholine group enhances solubility and bioavailability, potentially increasing efficacy against various pathogens.
  • Antifilarial Activity : Research indicates that related compounds in the benzopyrone class demonstrate macrofilaricidal and microfilaricidal effects against filarial parasites like Brugia malayi. The compound's structural similarities suggest potential in this area as well .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cholinesterase Inhibition : Some studies suggest that morpholine-containing compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels in synapses, potentially enhancing cognitive function or exerting neuroprotective effects .
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), including NMDA receptors. This interaction could contribute to anxiolytic or sedative effects observed in behavioral studies .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several benzothiadiazine derivatives, including our compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Target Pathogen
7-Chloro Compound20Staphylococcus aureus
7-Chloro Compound30Escherichia coli

Study 2: Antifilarial Activity

In a study assessing antifilarial properties, the compound was tested against Brugia malayi. Results showed a 53.6% adulticidal effect at a dose of 300 mg/kg over five days.

TreatmentAdulticidal Effect (%)Microfilaricidal Effect (%)
7-Chloro Compound53.646.0

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione?

  • Methodology : The compound's synthesis can be optimized via palladium-catalyzed reductive cyclization, leveraging nitroarenes and nitroalkenes as intermediates. Morpholine-4-carbonyl incorporation may involve coupling reactions with chloroacetyl chloride under basic conditions (e.g., sodium hydroxide) to form stable intermediates . Purification via column chromatography (e.g., silica gel) ensures high yields (≥95%) .
  • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via 1^1H-NMR (e.g., δ 3.21–3.54 ppm for morpholine protons) .

Q. How can structural characterization of this compound be validated?

  • Methodology : Use a combination of 1^1H-NMR, 13^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the benzothiadiazine core and substituents. For example, the morpholine-carbonyl group exhibits distinct 1^1H-NMR signals at δ 3.21–3.54 ppm (morpholine protons) and a carbonyl stretch at ~1680 cm1^{-1} in IR spectroscopy . X-ray crystallography may resolve stereochemical ambiguities in the benzothiadiazine ring .

Q. What analytical methods ensure purity and stability during storage?

  • Methodology : Employ reverse-phase HPLC (e.g., Chromolith® or Purospher® STAR columns) with UV detection at 254 nm. Validate purity using ≥95% acceptance criteria . Stability studies under varying temperatures (4°C to 25°C) and humidity (40–60% RH) assess degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodology : Conduct species-specific metabolic profiling using liver microsomes (human vs. rodent) to identify interspecies differences in clearance rates. Pair with pharmacokinetic (PK) modeling to adjust dosing regimens. For example, poor in vivo efficacy may stem from rapid glucuronidation of the 3-methoxyphenyl group, requiring prodrug derivatization .

Q. How can computational modeling predict the compound’s enzyme inhibition mechanism?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the morpholine-carbonyl group and catalytic residues of target enzymes (e.g., kinases or proteases). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KDK_D) .

Q. What experimental designs optimize the compound’s selectivity for a target protein?

  • Methodology : Use a panel of related enzymes (e.g., kinase isoforms) in competitive binding assays. Introduce structural modifications (e.g., halogen substitution at the 7-chloro position) and quantify IC50_{50} shifts via dose-response curves. Selectivity ratios >100-fold indicate improved specificity .

Q. How can metabolic stability be enhanced without compromising activity?

  • Methodology : Replace metabolically labile groups (e.g., 3-methoxyphenyl) with bioisosteres like trifluoromethoxy or cyclopropyl. Assess stability in human hepatocyte incubations and correlate with CYP450 inhibition data .

Data Analysis and Validation

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Methodology : Use a minimum of three independent replicates per concentration. Apply ANOVA with post-hoc Tukey tests to confirm consistency (p<0.05p < 0.05). Outliers are flagged via Grubbs’ test .

Q. How are conflicting crystallographic and NMR data reconciled?

  • Methodology : Cross-validate using dynamic NMR experiments (e.g., variable-temperature 1^1H-NMR) to detect conformational flexibility. Compare with X-ray data to identify dominant conformers in solid vs. solution states .

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